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2-(2,2-Dimethylcyclopentyl)acetic

acid

CAS No.: 1378675-91-2

Cat. No.: B1432442

Get Quote

Executive Summary
In modern medicinal chemistry and advanced organic synthesis, the strategic incorporation of

aliphatic, three-dimensional building blocks is critical for developing robust chemical entities. 2-
(2,2-Dimethylcyclopentyl)acetic acid (CAS: 1378675-91-2) is a highly specialized

cycloaliphatic carboxylic acid that serves as a versatile intermediate. Characterized by its high

degree of saturation and precisely positioned steric bulk, this compound is increasingly utilized

by drug development professionals to improve the pharmacokinetic profiles of active

pharmaceutical ingredients (APIs).

This guide provides an in-depth technical analysis of its structural elucidation, physicochemical

properties, self-validating synthetic methodologies, and applications in rational drug design.

Chemical Identity & Structural Elucidation
The molecular architecture of 2-(2,2-dimethylcyclopentyl)acetic acid consists of a five-

membered cyclopentane ring substituted with a geminal dimethyl group at the C2 position and

an acetic acid moiety at the C1 position.
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Stereochemistry & Conformation: The C1 position is a chiral center, meaning the compound

can exist as distinct enantiomers unless synthesized as a racemate. The cyclopentane ring

rapidly interconverts between envelope and half-chair conformations; however, the bulky

gem-dimethyl group at C2 exerts significant steric hindrance. This steric bulk anchors the

ring conformation and forces the adjacent acetic acid group into a pseudo-equatorial position

to minimize transannular diaxial interactions.

Formula & Mass: The compound possesses the molecular formula C9H16O2, yielding a

molecular weight of 156.22 g/mol ,[1].

Physicochemical Properties
Understanding the quantitative physical properties of this building block is essential for

predicting its behavior in both synthetic reactions and biological systems. The data below

summarizes its core metrics,[1].

Property Value

Chemical Name 2-(2,2-Dimethylcyclopentyl)acetic acid

CAS Registry Number 1378675-91-2

Molecular Formula C9H16O2

Molecular Weight 156.22 g/mol

Exact Mass 156.1150 Da

Hydrogen Bond Donors 1 (Carboxylic -OH)

Hydrogen Bond Acceptors 2 (Carboxylic C=O and -OH)

Fraction sp³ (Fsp³) 0.89 (8 out of 9 carbons are sp³-hybridized)

Synthetic Methodologies & Mechanistic Causality
To ensure high yield and purity, the synthesis of 2-(2,2-dimethylcyclopentyl)acetic acid from

2,2-dimethylcyclopentanone must be executed with strict in-process controls (IPCs). The

following protocol is designed as a self-validating system, where the causality of every reagent

choice is explained, and each step contains an analytical checkpoint before progression.
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LiOH, THF/H2O, then HCl

2-(2,2-Dimethylcyclopentyl)acetic acid
(Target Molecule)
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Fig 1: Step-by-step synthetic workflow for 2-(2,2-dimethylcyclopentyl)acetic acid.

Phase 1: Horner-Wadsworth-Emmons (HWE) Olefination
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Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in

anhydrous tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere.

Activation: Add triethyl phosphonoacetate (1.1 eq) dropwise.

Causality & Validation: NaH is used to deprotonate the phosphonate, creating a

nucleophilic carbanion. The evolution of hydrogen gas is a direct visual indicator of this

deprotonation. You must wait until gas evolution completely ceases to ensure quantitative

formation of the ylide; unreacted NaH will cause unwanted enolization of the ketone in the

next step.

Coupling: Introduce 2,2-dimethylcyclopentanone (1.0 eq). The gem-dimethyl group exerts

intense steric hindrance, forcing the incoming nucleophile to attack from the less hindered

face.

IPC Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2).

The reaction is validated when the UV-inactive ketone is fully converted to the highly UV-

active α,β-unsaturated ester.

Phase 2: Catalytic Hydrogenation
Setup: Dissolve the purified α,β-unsaturated ester in anhydrous methanol. Add 10%

Palladium on Carbon (Pd/C, 0.05 eq).

Reduction: Purge the vessel with nitrogen, then introduce hydrogen gas (H₂) at 1 atm.

Causality & Validation: Pd/C is selected because it provides high chemoselectivity for the

alkene without reducing the ester moiety. The gem-dimethyl group at C2 provides facial

shielding, directing the adsorption of the alkene onto the palladium surface from the

opposite face, inducing high diastereoselectivity.

Filtration: Filter the mixture through a pad of Celite. Celite is mandatory to prevent the

pyrophoric Pd/C catalyst from auto-igniting upon exposure to air, while also removing

particulate metals that could interfere with downstream LC-MS assays.

IPC Checkpoint: Liquid Chromatography-Mass Spectrometry (LC-MS) must show a +2 Da

mass shift (M+H), confirming the complete saturation of the double bond.
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Phase 3: Saponification
Hydrolysis: Dissolve the saturated ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add lithium

hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

Causality & Validation: LiOH is strictly preferred over NaOH or KOH for sterically hindered

esters. The smaller Li⁺ cation provides stronger Lewis acid coordination to the carbonyl

oxygen, enhancing the electrophilicity of the ester carbon and accelerating nucleophilic

attack by the hydroxide ion.

Acidification: After TLC confirms ester consumption, concentrate the mixture in vacuo and

acidify the aqueous layer with 1M HCl to pH ~2.

Causality & Validation: Protonation of the carboxylate neutralizes the charge, driving the

phase separation of the highly lipophilic free acid, allowing for efficient extraction into ethyl

acetate.

Applications in Drug Development: Escaping
Flatland
The pharmaceutical industry has increasingly recognized the limitations of overly planar,

aromatic drug candidates. As established by Lovering et al. in their seminal paper , increasing

the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved solubility, reduced

off-target promiscuity, and higher clinical transition rates[2].

2-(2,2-Dimethylcyclopentyl)acetic acid is an optimal reagent for this paradigm due to three

factors:

High Fsp³ Content: With an Fsp³ of 0.89, appending this moiety to a drug scaffold

dramatically increases the three-dimensionality of the API[2].

Metabolic Shielding: Unfunctionalized cycloalkanes are often vulnerable to Cytochrome

P450 (CYP)-mediated hydroxylation. The gem-dimethyl group at the C2 position acts as a

steric shield, blocking local metabolic hotspots and extending the pharmacokinetic half-life of

the drug.
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Conformational Restriction: The rigid cyclopentane ring restricts the rotational degrees of

freedom of the acetic acid linker. This entropic pre-organization lowers the thermodynamic

penalty of binding, leading to higher affinity interactions within target receptor pockets.

Analytical Characterization Standards
To verify the integrity of the synthesized 2-(2,2-dimethylcyclopentyl)acetic acid, the following

analytical signatures must be confirmed:

¹H NMR (400 MHz, CDCl₃): The diagnostic signature is a sharp singlet integrating to 6

protons at ~0.9–1.0 ppm, corresponding to the gem-dimethyl group. The diastereotopic

protons of the acetic acid -CH₂- group will appear as a complex multiplet or a pair of doublets

of doublets between 2.1–2.5 ppm due to the adjacent chiral center at C1.

¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon (-COOH) will appear characteristically

downfield at ~178 ppm. The quaternary carbon (C2) of the cyclopentane ring will be visible

around 40–45 ppm, easily distinguished by its lack of HSQC correlation.

LC-MS (ESI-): Because of the carboxylic acid moiety, negative ion mode electrospray

ionization (ESI-) is optimal. The expected mass-to-charge ratio (m/z) for the deprotonated

molecular ion [M-H]⁻ is 155.1.

References
Lovering, F., Bikker, J., & Humblet, C. (2009).Escape from Flatland: Increasing Saturation as

an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-

6756. ACS Publications. Available at:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1378675-91-2|2-(2,2-Dimethylcyclopentyl)acetic acid|BLD Pharm [bldpharm.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1432442/docs?utm_src=pdf-body#comprehensive-technical-guide-on-2-2-2-dimethylcyclopentyl-acetic-acid
https://pubs.acs.org/doi/10.1021/jm901241e
https://www.benchchem.com/product/b1432442?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/1378675-91-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432442?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Comprehensive Technical Guide on 2-(2,2-
Dimethylcyclopentyl)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1432442/docs#comprehensive-technical-guide-on-2-
2-2-dimethylcyclopentyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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